1H-Pyrazole-3,4,5-d3
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Overview
Description
1H-Pyrazole-3,4,5-d3 is a deuterated derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms The deuterium atoms replace the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4,5-d3 can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under mild conditions, often using a catalyst such as silver or copper . Another method involves the use of terminal alkynes and hydrazines in a cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,4,5-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as nitric acid or hydrogen peroxide.
Substitution: Substitution reactions often involve halogenation or alkylation using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
1H-Pyrazole-3,4,5-d3 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,4,5-d3 involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazole-3,4,5-d3 can be compared with other similar compounds, such as:
1H-Pyrazole-3,4,5-tricarboxylic acid: This compound has carboxylic acid groups at positions 3, 4, and 5, making it more acidic and suitable for different applications.
3,5-Dimethyl-1H-pyrazole: This derivative has methyl groups at positions 3 and 5, which can influence its reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it valuable for specific applications where isotopic labeling is required .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C3H4N2 |
---|---|
Molecular Weight |
71.10 g/mol |
IUPAC Name |
3,4,5-trideuterio-1H-pyrazole |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D |
InChI Key |
WTKZEGDFNFYCGP-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(NN=C1[2H])[2H] |
Canonical SMILES |
C1=CNN=C1 |
Origin of Product |
United States |
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